2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide features a thienopyrazole core fused with a benzamide moiety, distinguished by 2,6-difluoro substitutions on the benzamide and a 4-phenoxyphenyl group on the pyrazole ring. Its structural elucidation likely employed X-ray crystallography tools such as the SHELX system (e.g., SHELXL for refinement), which has been pivotal in small-molecule analysis .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O2S/c25-19-7-4-8-20(26)22(19)24(30)27-23-18-13-32-14-21(18)28-29(23)15-9-11-17(12-10-15)31-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIZBGDBPZKZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide , a thienopyrazole derivative, has garnered attention due to its potential biological activities. Thienopyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound based on various studies and findings.
Chemical Structure
The molecular formula of the compound is , and its structure includes a thieno[3,4-c]pyrazole core linked to a phenoxyphenyl moiety. The presence of fluorine atoms is significant as fluorination often enhances biological activity.
Antimicrobial Activity
Research has shown that thienopyrazole derivatives exhibit substantial antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains. A study indicated that derivatives of thieno[3,2-c]pyrazole showed good inhibitory activity against Staphylococcus aureus and other gram-positive bacteria, which suggests potential efficacy for the compound in treating infections caused by resistant strains like MRSA and VRE .
Anticancer Properties
Thienopyrazoles have been investigated for their anticancer potential. Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. For example, derivatives were evaluated for antiproliferative activity against breast and colon cancer cell lines, revealing promising results . The compound's ability to induce apoptosis or inhibit cell cycle progression could be explored further in specific cancer models.
Anti-inflammatory Effects
The anti-inflammatory properties of thienopyrazole derivatives are also noteworthy. Some studies have highlighted their role as phosphodiesterase inhibitors, which can reduce inflammation in various models. This mechanism could be beneficial for treating inflammatory diseases such as arthritis or asthma .
Antioxidant Activity
Antioxidant activities have been documented for similar thienopyrazole compounds. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. One study assessed the antioxidant effects of thieno[2,3-c]pyrazole derivatives on erythrocytes exposed to toxic substances, demonstrating a protective effect against oxidative damage .
Case Studies and Research Findings
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Antimicrobial Study : A derivative of thieno[3,2-c]pyrazole was synthesized and tested against Staphylococcus aureus, showing an MIC of 16 µg/mL. This highlights the potential of related compounds in developing new antibiotics.
Compound MIC (µg/mL) Target Bacteria Thieno derivative 16 Staphylococcus aureus Control >128 - -
Anticancer Evaluation : A series of thienopyrazole derivatives were evaluated for their antiproliferative effects on colon cancer cell lines with IC50 values ranging from 10 to 30 µM.
Compound IC50 (µM) Cancer Cell Line Thieno derivative A 10 Colon cancer Thieno derivative B 25 Breast cancer -
Oxidative Stress Protection : In a study involving Clarias gariepinus, erythrocyte alterations were measured after exposure to toxins with and without the thienopyrazole compound.
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 Toxin 40 ± 4.87 Toxin + Thieno Derivative 12 ± 1.03
Comparison with Similar Compounds
Structural Comparison with Thienopyrazole Analogs
The target compound shares a thieno[3,4-c]pyrazole scaffold with structurally related derivatives. Key differences lie in substituent patterns, which critically influence physicochemical and biological properties.
Table 1: Structural Analogs of the Target Compound
Key Observations:
- Steric and Lipophilic Influence: The 4-phenoxyphenyl substituent introduces an ether linkage, increasing molecular flexibility and lipophilicity (logP) relative to phenyl or dimethylphenyl groups, which may improve membrane permeability .
Functional Comparison with 2,6-Difluorobenzamide Derivatives
The 2,6-difluorobenzamide motif is recurrent in pesticidal agents, suggesting functional parallels despite scaffold differences.
Table 2: Functional Analogs with 2,6-Difluorobenzamide Moieties
Key Observations:
- Shared Substituents: The target’s 2,6-difluorobenzamide aligns with diflubenzuron and fluazuron, which inhibit chitin synthesis in pests via urea linkages . This suggests the target’s fluorine atoms may similarly enhance target binding through halogen bonds.
Research Findings and Implications
Substituent-Driven Properties:
- Metabolic Stability: The trifluoromethyl group in the analog improves metabolic resistance compared to the target’s difluoro group, but at the cost of reduced solubility.
- Binding Affinity: The phenoxyphenyl group in the target may enable π-π stacking with aromatic residues in biological targets, a feature absent in simpler phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
